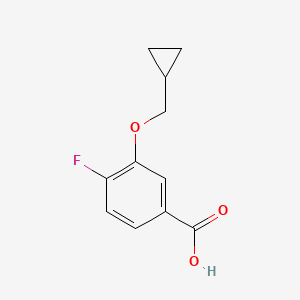

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid

Description

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid is a benzoic acid derivative featuring a cyclopropylmethoxy group (-OCH2C3H5) at the 3-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C11H11FO3, with a molecular weight of approximately 210.20 g/mol (calculated). This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast derivatives .

Propriétés

IUPAC Name |

3-(cyclopropylmethoxy)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUZYZNDNTSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid typically involves multiple steps:

Starting Material: The synthesis begins with 3-hydroxy-4-fluorobenzaldehyde.

Alkylation: The hydroxyl group of the starting material is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is critical to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Derivatives with additional oxygen-containing functional groups.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution Products: Compounds with different halogens or functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential effects on biological pathways and its ability to modulate enzyme activity.

Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Mécanisme D'action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key structural and functional attributes of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid with related compounds:

Key Observations:

Substituent Bulk and Polarity: The difluoromethoxy group (-OCHF2) at position 4 increases molecular weight and lipophilicity compared to the fluoro substituent, enhancing membrane permeability in PDE4 inhibitors like roflumilast .

Synthetic Routes: The target compound can be synthesized via oxidation of 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde using agents like sulphamic acid or potassium permanganate, a method analogous to the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid . Methyl ester derivatives (e.g., Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate) are often intermediates, prepared via alkylation of phenolic groups followed by hydrolysis to yield the carboxylic acid .

Biological Activity: The difluoromethoxy analog exhibits potent PDE4 inhibition (IC50: 0.8 nM), attributed to its electronegative substituent stabilizing enzyme interactions .

Activité Biologique

3-(Cyclopropylmethoxy)-4-fluorobenzoic acid is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid:

- Anti-fibrotic Effects : This compound has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung epithelial cells, which is significant in the context of pulmonary fibrosis. In vitro studies demonstrated that it reduced cell viability and EMT markers in A549 and H1299 cell lines .

- In Vivo Efficacy : In animal models, specifically bleomycin-induced pulmonary fibrosis in rats, the compound improved lung function and reduced weight loss. It also decreased lung inflammation and fibrosis by lowering levels of inflammatory cytokines and collagen deposition in lung tissues .

The mechanism through which 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid exerts its effects appears to involve the modulation of the Smad signaling pathway, which is activated by TGF-β1. The compound effectively inhibited this pathway, leading to reduced expression of fibrosis-related markers such as α-SMA (alpha-smooth muscle actin) and hydroxyproline .

Data Table: Summary of Biological Activities

| Activity | In Vitro Findings | In Vivo Findings |

|---|---|---|

| EMT Inhibition | Reduced viability in A549 and H1299 cells | Improved lung function in bleomycin-treated rats |

| Collagen Production | Decreased α-SMA and hydroxyproline levels | Reduced collagen deposition in lung tissue |

| Inflammation Reduction | Lowered inflammatory cytokines (e.g., TNF-α, IL-6) | Decreased total inflammatory cells in bronchoalveolar lavage fluid |

Case Studies

- Pulmonary Fibrosis Model : In a study involving rats with induced pulmonary fibrosis, administration of 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid resulted in significant reductions in both weight loss and lung fibrosis markers compared to control groups. The study highlighted a decrease in the expression of inflammatory cytokines post-treatment .

- Cell Line Studies : A series of experiments conducted on human lung cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also reversed EMT characteristics induced by TGF-β1. This suggests potential therapeutic applications in fibrotic diseases and cancer metastasis .

Research Findings

The findings from various studies indicate that 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid holds promise as a therapeutic agent for conditions characterized by fibrosis and inflammation. Its ability to modulate key pathways involved in these processes could lead to novel treatment strategies.

Q & A

Basic: What are the common synthetic routes for preparing 3-(cyclopropylmethoxy)-4-fluorobenzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A representative route includes:

Alkylation : React 3-hydroxy-4-fluorobenzoic acid with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 40°C) to introduce the cyclopropylmethoxy group .

Oxidation : If starting from a benzaldehyde intermediate (e.g., 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde), oxidation with NaClO₂ and sulfamic acid in acetic acid yields the carboxylic acid .

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-alkylation or side reactions involving the fluorine substituent.

Advanced: How can low yields in the alkylation step of 3-hydroxy-4-fluorobenzoic acid be addressed?

Low yields (~18% reported in some protocols ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the hydroxyl group.

- Solvent optimization : Replace acetonitrile with polar aprotic solvents (e.g., DMF) to improve solubility of the aromatic substrate.

- Temperature control : Gradual heating (e.g., 60–80°C) with slow addition of cyclopropylmethyl bromide to minimize dimerization.

- Protection/deprotection : Temporarily protect the carboxylic acid group as a methyl ester during alkylation, followed by hydrolysis .

Validation : Confirm product purity via NMR (e.g., absence of residual cyclopropylmethyl bromide peaks at δ 0.5–1.5 ppm) and mass spectrometry.

Basic: What spectroscopic techniques are critical for characterizing 3-(cyclopropylmethoxy)-4-fluorobenzoic acid?

- ¹H/¹³C NMR :

- Aromatic protons: Doublets (J = 8–10 Hz) in the δ 6.8–8.0 ppm range due to fluorine coupling.

- Cyclopropylmethoxy group: Multiplets at δ 0.5–1.5 ppm (cyclopropyl CH₂) and δ 3.8–4.2 ppm (OCH₂) .

- FT-IR : Strong C=O stretch at ~1680–1700 cm⁻¹ (carboxylic acid) and C-O-C stretch at ~1250 cm⁻¹.

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between the cyclopropyl and aromatic rings) .

Best practice : Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments.

Advanced: How can computational modeling aid in predicting the reactivity of 3-(cyclopropylmethoxy)-4-fluorobenzoic acid?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The fluorine atom may activate the para position for substitution .

- Molecular docking : Simulate interactions with biological targets (e.g., PDE4 enzyme) to guide structure-activity relationship (SAR) studies .

- Solvent effects : Use COSMO-RS models to optimize solubility and reaction conditions for derivatization.

Case study : Docking simulations of roflumilast analogs (e.g., 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide) identified key hydrogen bonds with PDE4’s catalytic domain .

Basic: What are the primary applications of 3-(cyclopropylmethoxy)-4-fluorobenzoic acid in medicinal chemistry?

This compound serves as a key intermediate in synthesizing PDE4 inhibitors (e.g., roflumilast) for treating inflammatory diseases .

- Derivatization : Coupling with amines (e.g., 3,5-dichloropyridin-4-amine) via acyl chloride intermediates yields bioactive amides .

- SAR studies : Modifications to the cyclopropylmethoxy or fluorine groups alter potency and selectivity .

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles (e.g., cyclopropyl vs. aromatic ring orientation) can arise from packing effects or measurement errors.

- High-resolution X-ray data : Collect datasets with θ > 25° and refine using SHELXL .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O-H⋯O chains) that stabilize specific conformations .

- Comparative studies : Overlay structures with analogs (e.g., 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid) to assess substituent effects .

Example : A dihedral angle of 60.3° between cyclopropyl and aromatic rings was confirmed via SHELXL refinement (R factor = 0.036) .

Basic: What purification methods are recommended for isolating 3-(cyclopropylmethoxy)-4-fluorobenzoic acid?

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:10 v/v) for baseline separation of polar impurities .

- Recrystallization : Dissolve in hot ethyl acetate, then add hexane dropwise to induce crystallization.

- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient for high-purity batches (>99%) .

Advanced: What strategies improve the stability of 3-(cyclopropylmethoxy)-4-fluorobenzoic acid during storage?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the cyclopropyl group.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid.

- Thermal stability : Conduct accelerated aging studies (40°C/75% RH) to identify degradation pathways (e.g., decarboxylation) .

Validation : Monitor stability via periodic HPLC-MS analysis.

Basic: How is the purity of 3-(cyclopropylmethoxy)-4-fluorobenzoic acid assessed?

- HPLC : Use a reverse-phase column (e.g., C18) with UV detection at 254 nm. Retention time should match a certified reference standard .

- Elemental analysis : Confirm C, H, F, and O content within ±0.3% of theoretical values.

- Melting point : Compare experimental values (e.g., 145–147°C) with literature data to detect impurities .

Advanced: How can isotopic labeling (e.g., ¹⁸F) expand the utility of this compound in research?

- PET imaging : Synthesize ¹⁸F-labeled analogs to track biodistribution in preclinical models of inflammation .

- Metabolic studies : Use ¹³C-labeled carboxylic acid groups to elucidate degradation pathways via LC-MS/MS.

Synthetic challenge : Optimize radiosynthesis protocols to minimize decay losses (e.g., rapid coupling of ¹⁸F-fluoride with a boronate precursor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.